molecular formula C19H16ClFN4O2S B3011000 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide CAS No. 921467-88-1

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B3011000
CAS No.: 921467-88-1
M. Wt: 418.87
InChI Key: CFHCMPJCGZKNQB-UHFFFAOYSA-N
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Description

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazole ring, a urea linkage, and substituted phenyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Urea Linkage Formation: The urea linkage is formed by reacting an amine with an isocyanate or by using phosgene derivatives.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the urea linkage or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated precursors, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the thiazole ring and substituted phenyl groups can enhance its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide: Similar structure but with a methyl group instead of a fluorine atom.

    2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-chlorobenzyl)acetamide: Contains a chlorine atom instead of a fluorine atom on the benzyl group.

Uniqueness

The unique combination of the thiazole ring, urea linkage, and specific substituents in 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide contributes to its distinct chemical and biological properties. The presence of the fluorine atom can enhance its metabolic stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O2S/c20-13-3-7-15(8-4-13)23-18(27)25-19-24-16(11-28-19)9-17(26)22-10-12-1-5-14(21)6-2-12/h1-8,11H,9-10H2,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHCMPJCGZKNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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